Comparative In Vivo Duration of Action: Degarelix (Containing Ac-D-2-Nal) vs. Abarelix, Ganirelix, Cetrorelix, and Azaline B
In a rat model, Degarelix—whose N‑terminal residue is constructed from Ac‑D‑2‑Nal‑OH—suppressed plasma LH and testosterone for more than 40 days following a single 2 mg/kg subcutaneous injection. In the same comparative experiments, Degarelix demonstrated a longer duration of action than the comparator GnRH antagonists abarelix, ganirelix, cetrorelix, and azaline B [1]. This extended suppression directly correlates with the continued presence of intact Degarelix in the circulation, as measured by radioimmunoassay [1].
| Evidence Dimension | Duration of plasma LH/testosterone suppression after single 2 mg/kg s.c. dose in rats |
|---|---|
| Target Compound Data | >40 days (Degarelix, containing Ac‑D‑2‑Nal at position 1) |
| Comparator Or Baseline | Abarelix, Ganirelix, Cetrorelix, Azaline B |
| Quantified Difference | Significantly longer duration than all comparators (exact comparator durations not provided in this abstract, but Degarelix was explicitly the longest-acting) |
| Conditions | In vivo rat model; subcutaneous injection |
Why This Matters
For procurement decisions in peptide drug development, the exceptional in vivo durability conferred by the Ac‑D‑2‑Nal‑containing sequence reduces dosing frequency and improves patient compliance, a key differentiator for long‑acting injectable formulations.
- [1] Broqua, P., Riviere, P. J.-M., Conn, P. M., Rivier, J. E., Aubert, M. L., & Junien, J.-L. (2002). Pharmacological Profile of a New, Potent, and Long‑Acting Gonadotropin‑Releasing Hormone Antagonist: Degarelix. Journal of Pharmacology and Experimental Therapeutics, 301(1), 95–102. https://doi.org/10.1124/jpet.301.1.95 View Source
